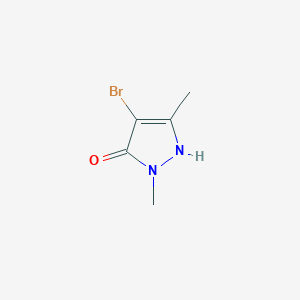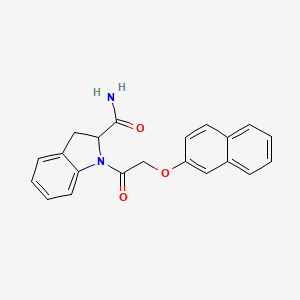![molecular formula C28H26N4O5S B2477528 7-({4-[4-(2-méthoxyphényl)pipérazine-1-carbonyl]phényl}méthyl)-6-sulfanylidène-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688056-03-3](/img/structure/B2477528.png)
7-({4-[4-(2-méthoxyphényl)pipérazine-1-carbonyl]phényl}méthyl)-6-sulfanylidène-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C28H26N4O5S and its molecular weight is 530.6. The purity is usually 95%.
BenchChem offers high-quality 7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alkylation de Finkelstein et formation de liaison amide
Le cycle pipérazine participe aux réactions d’alkylation de Finkelstein, permettant l’introduction de groupes alkyles ou aryles. De plus, la formation de liaison amide à base de pipérazine est cruciale pour la construction de structures peptidomimétiques. Ces stratégies synthétiques contribuent au développement de médicaments, en particulier dans le contexte des peptidomimétiques.
En résumé, la partie pipérazine dans « 7-({4-[4-(2-méthoxyphényl)pipérazine-1-carbonyl]phényl}méthyl)-6-sulfanylidène-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one » offre des opportunités diverses pour la conception de médicaments, la modulation des récepteurs et la chimie synthétique. Les chercheurs continuent d’explorer son potentiel dans divers domaines thérapeutiques. Si vous avez besoin de plus de détails ou si vous avez d’autres questions, n’hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
The primary target of this compound is the serotonin receptor (5-HT1A) . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness. The compound’s interaction with these receptors can influence these physiological responses.
Mode of Action
The compound is thought to act as a nonselective serotonin receptor agonist . This means it binds to the serotonin receptors and mimics the action of serotonin, leading to an increase in the serotonergic activity in the brain. This can result in changes in mood, anxiety, and other behaviors.
Biochemical Pathways
The compound’s action on the serotonin receptors influences the serotonergic pathways in the brain . These pathways are involved in various physiological processes, including mood regulation, sleep, and appetite. By acting as a serotonin receptor agonist, the compound can potentially affect these processes.
Pharmacokinetics
The compound is assumed to be administered orally . It is metabolized in the liver (hepatic metabolism) and excreted through the kidneys (renal excretion) . These ADME properties can impact the compound’s bioavailability, determining how much of the compound reaches its target site of action.
Result of Action
The result of the compound’s action is an increase in serotonergic activity in the brain . This can lead to changes in mood, anxiety, and other behaviors.
Propriétés
IUPAC Name |
7-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5S/c1-35-23-5-3-2-4-22(23)30-10-12-31(13-11-30)26(33)19-8-6-18(7-9-19)16-32-27(34)20-14-24-25(37-17-36-24)15-21(20)29-28(32)38/h2-9,14-15,20H,10-13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSHDCLBDOXRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine](/img/structure/B2477447.png)
![Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2477448.png)
![5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide](/img/structure/B2477449.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477452.png)


![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2477460.png)

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2477462.png)
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2477463.png)

![5-bromo-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2477467.png)

